molecular formula C7H13ClF2OSi B14371742 5-[Ethyl(difluoro)silyl]pentanoyl chloride CAS No. 89994-96-7

5-[Ethyl(difluoro)silyl]pentanoyl chloride

Cat. No.: B14371742
CAS No.: 89994-96-7
M. Wt: 214.71 g/mol
InChI Key: NPWSVOWQBLQYBI-UHFFFAOYSA-N
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Description

5-[Ethyl(difluoro)silyl]pentanoyl chloride is a specialized organosilicon compound with the molecular formula C7H13ClF2OSi. This compound is characterized by the presence of an ethyl group, two fluorine atoms, and a silyl group attached to a pentanoyl chloride backbone. It is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Ethyl(difluoro)silyl]pentanoyl chloride typically involves the reaction of pentanoyl chloride with ethyl(difluoro)silane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-[Ethyl(difluoro)silyl]pentanoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water, resulting in the formation of the corresponding carboxylic acid and hydrochloric acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed.

    Hydrolysis: Water or aqueous solutions of bases or acids can be used to hydrolyze the compound.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: The corresponding carboxylic acid and hydrochloric acid.

    Reduction: The corresponding alcohol.

Scientific Research Applications

5-[Ethyl(difluoro)silyl]pentanoyl chloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce the ethyl(difluoro)silyl group into molecules.

    Biology: Employed in the modification of biomolecules for studying their structure and function.

    Medicine: Investigated for potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[Ethyl(difluoro)silyl]pentanoyl chloride involves the interaction of its reactive sites with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the ethyl(difluoro)silyl group can interact with other functional groups in the target molecules. These interactions can lead to the formation of new chemical bonds and the modification of the target molecules’ properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-[Methyl(difluoro)silyl]pentanoyl chloride
  • 5-[Propyl(difluoro)silyl]pentanoyl chloride
  • 5-[Butyl(difluoro)silyl]pentanoyl chloride

Uniqueness

5-[Ethyl(difluoro)silyl]pentanoyl chloride is unique due to the presence of the ethyl group, which imparts specific chemical properties and reactivity. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile reagent in various chemical reactions.

Properties

CAS No.

89994-96-7

Molecular Formula

C7H13ClF2OSi

Molecular Weight

214.71 g/mol

IUPAC Name

5-[ethyl(difluoro)silyl]pentanoyl chloride

InChI

InChI=1S/C7H13ClF2OSi/c1-2-12(9,10)6-4-3-5-7(8)11/h2-6H2,1H3

InChI Key

NPWSVOWQBLQYBI-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CCCCC(=O)Cl)(F)F

Origin of Product

United States

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